The compound 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a synthetic organic molecule that belongs to the class of acetamides. It features a tetrazole ring, a phenoxy group, and a pyridine moiety, which contribute to its potential biological activity. The compound is of interest in medicinal chemistry and materials science due to its unique structure and properties.
This compound can be classified under the following categories:
The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide typically involves several steps:
These steps may require optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular formula for 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide is . The molecular weight is approximately 291.31 g/mol.
The structure can be represented using various chemical notation systems such as SMILES or InChI:
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCOC
UPZIXFLHHSOGEA-UHFFFAOYSA-N
The compound can undergo several types of chemical reactions:
For example, oxidation might involve treating the compound with potassium permanganate in an acidic medium to yield oxidized derivatives.
The mechanism of action for 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide likely involves interactions with specific biological targets such as enzymes or receptors. The tetrazole ring may mimic carboxylic acids, allowing for binding to active sites on proteins, potentially modulating biological pathways related to pharmacological effects.
While specific physical properties like melting point and boiling point are not always available, general characteristics include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 291.31 g/mol |
Solubility | Soluble in organic solvents |
The compound has several potential applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3